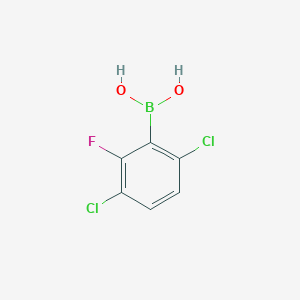

(3,6-Dichloro-2-fluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3,6-Dichloro-2-fluorophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their mild and functional group tolerant reaction conditions, making them useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of halogens (chlorine and fluorine in this case) and their positions can significantly influence the properties of the compound .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .科学的研究の応用

Binding with Biologically Relevant Diols

Boronic acids are renowned for their ability to form complexes with 1,2- and 1,3-diols, which are abundant in biological molecules such as saccharides and peptidoglycans. This property is exploited in the development of dynamic covalent materials, such as hydrogels, that exhibit responsive behavior to biological stimuli. The study conducted by Brooks, Deng, and Sumerlin (2018) emphasizes the importance of understanding the structure–reactivity relationships governing the binding affinity of boronic acids to diols for their application in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Synthesis of Boronic Acid Derivatives

The synthesis of boronic acid derivatives is crucial for creating new materials and molecules with specific functions. Das et al. (2003) demonstrated the synthesis of amino-3-fluorophenyl boronic acid, highlighting the role of boronic acids in constructing glucose sensing materials, which can operate at physiological pH levels (Das et al., 2003).

Organic Synthesis

Macrocyclic Chemistry

Boronic esters are pivotal in macrocyclic chemistry, where they contribute to the development of complex cyclic structures. Fárfan et al. (1999) provided insights into new perspectives for boronic esters in macrocyclic chemistry, showcasing their versatility in constructing novel macrocyclic and dimeric structures (Fárfan et al., 1999).

Sensing Applications

The unique reactivity of boronic acids towards diols and their ability to form reversible boronate esters make them excellent candidates for developing sensors. Oesch and Luedtke (2015) discussed fluorescent chemosensors of carbohydrate triols that can distinguish between carbohydrates binding as diol versus triol units, providing valuable stereochemical information about carbohydrates (Oesch & Luedtke, 2015).

作用機序

Target of Action

The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

They are readily prepared and used in reactions due to these properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .

Safety and Hazards

将来の方向性

Boronic acids have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . The future research directions could involve exploring new synthesis methods, studying the influence of different substituents on the properties of boronic acids, and developing new applications in various fields .

特性

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQQOHAKWSAPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)